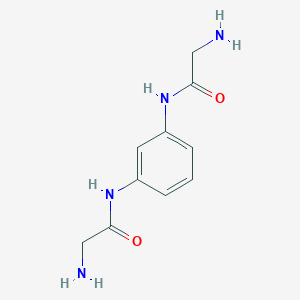

N,N'-1,3-phenylenebis(2-aminoacetamide)

Description

N,N'-1,3-phenylenebis(2-aminoacetamide) is a symmetric aromatic bis-amide compound characterized by a 1,3-phenylene core linked to two 2-aminoacetamide groups. Its molecular formula is C₁₀H₁₂N₄O₂, with a monoisotopic mass of 236.24 Da (calculated).

Properties

IUPAC Name |

2-amino-N-[3-[(2-aminoacetyl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-5-9(15)13-7-2-1-3-8(4-7)14-10(16)6-12/h1-4H,5-6,11-12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQGCYRXSDAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,3 vs. 1,4-Phenylene Derivatives

- N,N'-(1,4-phenylene)-bis-(2-aminoacetamide): Molecular Formula: C₁₀H₁₂N₄O₂ (identical to the 1,3 isomer). However, the 1,3 isomer’s meta-substitution may offer greater conformational flexibility, influencing solubility and interaction with biological targets .

Functional Group Variations

N,N′-1,3-phenylenebis[2-(2,5-dioxo-1-pyrrolidinyl)acetamide]

- Molecular Formula : C₁₈H₁₈N₄O₆.

- Functional Groups: Succinimide (2,5-dioxopyrrolidine) instead of amino groups.

- Applications : Acts as a glycogen synthase kinase-3β (GSK3β) inhibitor due to the succinimide’s electrophilic reactivity, enabling covalent interactions with enzyme active sites .

N,N'-1,3-phenylenebis[3-oxobutyramide]

- Molecular Formula : C₁₄H₁₆N₂O₄.

- Functional Groups : Acetoacetyl amide (–COCH₂CO–).

- Applications: Used in polymer chemistry as a crosslinking agent; the β-ketoamide group facilitates enol-keto tautomerism, enhancing reactivity in condensation reactions .

N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide

Key Observations :

Stability and Reactivity Insights

- Acidic Conditions: Related amides (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide in ) undergo reversible transformations under acidic conditions, highlighting the importance of pH control during synthesis or storage.

- Solid-Phase Extraction (SPE): Nordiazepam analogs () regenerate parent compounds during SPE, suggesting that the target compound’s stability in extraction protocols requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.